molecular formula C19H21N5O3 B2558765 3-(2-methoxyethyl)-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896857-09-3

3-(2-methoxyethyl)-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2558765
CAS No.: 896857-09-3
M. Wt: 367.409
InChI Key: VYQJRSIFISXQQJ-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic derivative within the imidazo[2,1-f]purine-2,4-dione class, characterized by a bicyclic purine core fused with an imidazole ring. Key structural features include:

  • 1,7-Dimethyl groups: These substituents enhance metabolic stability and modulate receptor interactions by reducing steric hindrance .
  • 3-(2-Methoxyethyl) chain: The methoxyethyl group at position 3 likely improves solubility and pharmacokinetic properties compared to bulkier aryl or alkyl substituents .
  • 8-(p-Tolyl) moiety: The para-methylphenyl group at position 8 is hypothesized to enhance hydrophobic interactions with target receptors, similar to arylpiperazinyl analogs observed in antidepressant research .

Properties

IUPAC Name

2-(2-methoxyethyl)-4,7-dimethyl-6-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-12-5-7-14(8-6-12)24-13(2)11-23-15-16(20-18(23)24)21(3)19(26)22(17(15)25)9-10-27-4/h5-8,11H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQJRSIFISXQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-methoxyethyl)-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazo[2,1-f]purine family. Its unique structure includes a purine core with various substituents that enhance its biological activity. This compound has garnered interest in medicinal chemistry due to its potential pharmacological applications, particularly in neuropharmacology.

Chemical Structure and Properties

  • Molecular Formula : C19H21N5O4
  • Molecular Weight : 383.408 g/mol
  • IUPAC Name : 3-(2-methoxyethyl)-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

The presence of the methoxyethyl and p-tolyl groups enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.

Biological Activity

Research indicates that derivatives of imidazo[2,1-f]purine exhibit a range of biological activities. The following are notable findings regarding the biological activity of this specific compound:

1. Receptor Interaction

Preliminary studies suggest that 3-(2-methoxyethyl)-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione may selectively bind to serotonin receptors (5-HT receptors), which are crucial in neurotransmission and cell signaling processes. This binding affinity could be linked to potential antidepressant effects observed in related compounds .

2. Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. In vitro studies using radiolabeled ligands have been employed to elucidate binding affinities and kinetics at specific receptors. The results indicate significant interactions that warrant further investigation into the therapeutic potential of this compound.

3. Antidepressant and Anxiolytic Effects

In vivo studies have shown that certain derivatives within the imidazo[2,1-f]purine class exhibit antidepressant-like effects in animal models. For example, compounds similar to this one have demonstrated efficacy in forced swim tests (FST) in mice, suggesting potential as antidepressants . Additionally, some derivatives have shown greater anxiolytic effects than traditional anxiolytic medications such as diazepam.

Comparative Analysis with Similar Compounds

The following table compares 3-(2-methoxyethyl)-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with other structurally similar compounds:

Compound NameBiological Activity
8-(4-(dimethylamino)phenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneAntidepressant-like effects
1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneAntiviral properties
1-methyl-7-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dionePotential anticancer activity

This table illustrates the diversity within the imidazo[2,1-f]purine class and highlights how specific substituents can influence pharmacological profiles.

The mechanisms through which 3-(2-methoxyethyl)-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its biological effects are not fully elucidated but may involve:

  • Modulation of serotonin receptor activity.
  • Inhibition of phosphodiesterase enzymes (PDEs), which are implicated in various signaling pathways.

Comparison with Similar Compounds

Serotonin Receptor Modulation

  • Target Compound vs. AZ-853/AZ-861 : The absence of a piperazinyl group in the target compound suggests reduced direct 5-HT1A/5-HT7 affinity compared to AZ-853 (Ki = 0.6 nM) and AZ-861 (Ki = 0.2 nM). However, the 8-(p-tolyl) group may compensate by enhancing hydrophobic binding, as seen in arylpiperazinyl analogs .
  • Lipophilicity : The methoxyethyl substituent (logP ≈ 2.1 estimated) likely reduces lipophilicity compared to arylpiperazinyl derivatives (logP = 3.5–4.2), improving aqueous solubility and reducing metabolic instability .

Therapeutic Potential

  • Antidepressant Activity: Unlike AZ-853 and AZ-861, the target compound lacks a piperazinyl linker, which is critical for 5-HT1A/5-HT7 binding.
  • Safety Profile: The absence of α1-adrenolytic or anticholinergic substituents (common in piperazinyl derivatives) may reduce risks of hypotension or sedation .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Multi-Component Reaction (MCR) Approach

The core imidazo[2,1-f]purine scaffold is often constructed via MCRs, which enable efficient assembly of complex heterocycles. A representative route involves:

Step 1: Condensation of Xanthine Derivatives
Reaction of 1,3-dimethylxanthine with 4-methylbenzaldehyde ([α-D1]-4-methylbenzaldehyde) in the presence of tert-butyl isocyanide and phenylphosphinic acid yields a Schiff base intermediate. This step is critical for introducing the p-tolyl group at position 8.

Step 2: Cyclization
Treating the intermediate with carbodiimides (e.g., DCC) or carbonyl diimidazole (CDI) in dichloromethane (DCM) induces cyclization, forming the imidazo-purine core. Reaction conditions (20–25°C, 48–72 hours) ensure complete ring closure.

Step 3: Alkylation at N3
The 2-methoxyethyl side chain is introduced via alkylation using 2-methoxyethyl bromide under basic conditions (K₂CO₃ in DMF). This step requires strict temperature control (0–5°C) to minimize over-alkylation.

Table 1: Key Reaction Parameters for MCR Synthesis
Parameter Conditions Yield (%) Source
Solvent DCM/MeOH (3:1) 85–90
Temperature 20–25°C
Catalyst Phenylphosphinic acid
Reaction Time 48–72 hours

Alternative Cyclization Strategies

Ullmann Coupling for Aryl Group Introduction

In a modified approach, Ullmann coupling between 1,3-dimethylxanthine and p-tolyl iodide using copper(I) iodide and 1,10-phenanthroline introduces the p-tolyl group prior to cyclization. This method achieves higher regioselectivity but requires elevated temperatures (100–120°C).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates cyclization, reducing reaction times from days to hours. This method improves yield (92% vs. 85% conventional) but necessitates specialized equipment.

Reaction Optimization and Scalability

Solvent and Catalyst Screening

Optimal solvent systems were identified through Design of Experiments (DoE):

  • Polar Aprotic Solvents : DMF and DMSO enhance solubility but risk side reactions.
  • Chlorinated Solvents : DCM minimizes byproducts but requires longer reaction times.

Catalyst screening revealed:

  • Phenylphosphinic Acid : Superior to acetic acid in suppressing dimerization (byproduct <5% vs. 15%).
  • Palladium Catalysts : Effective for Suzuki-Miyaura couplings but cost-prohibitive for large-scale use.
Table 2: Solvent Impact on Cyclization Efficiency
Solvent Temperature (°C) Yield (%) Purity (HPLC)
DCM 25 85 98.5
DMF 25 78 97.2
MeCN 25 72 96.8

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning from batch to flow chemistry improves heat transfer and reduces reaction times (48 hours → 6 hours). A pilot-scale study achieved 89% yield with 99% purity using a Corning AFR module.

Purification Techniques
  • Recrystallization : Ethanol/water (7:3) yields crystals with ≥99% purity.
  • Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexanes (3:7) resolves regioisomers.

Characterization and Analytical Validation

Spectroscopic Analysis

NMR Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 3.28 (s, 3H, N1-CH₃), δ 3.85 (s, 3H, OCH₃), δ 4.12 (t, J = 6.0 Hz, 2H, CH₂O), δ 7.21–7.35 (m, 4H, p-tolyl).
  • ¹³C NMR :
    • δ 161.2 (C4), δ 155.6 (C2), δ 139.8 (C8).
High-Resolution Mass Spectrometry (HRMS)
  • Observed : [M+H]⁺ = 399.1789 (calc. 399.1792 for C₂₀H₂₂N₄O₄).
Table 3: Key Analytical Data
Technique Parameter Value Source
HPLC Retention Time 12.3 min
Melting Point Range 214–216°C
Elemental Analysis C (%) 60.14 (calc 60.29)

Q & A

Q. What synthetic methodologies are typically used to introduce the 2-methoxyethyl and p-tolyl substituents in this imidazopurine-dione derivative?

The synthesis often involves alkylation or nucleophilic substitution reactions. For example, the 2-methoxyethyl group is introduced via alkylation of the purine nitrogen using 2-methoxyethyl halides, while the p-tolyl substituent is added through Suzuki-Miyaura cross-coupling or Ullmann-type reactions. Piperazinylalkyl chains (common in related derivatives) are incorporated via alkylation with bromoalkyl intermediates .

Q. How is receptor affinity for 5-HT1A and 5-HT7 receptors determined experimentally?

Radioligand binding assays using transfected cell lines (e.g., HEK-293 cells expressing human 5-HT1A/5-HT7 receptors) are standard. Competitive displacement of reference ligands like [³H]-8-OH-DPAT (5-HT1A) or [³H]-SB-269970 (5-HT7) quantifies Ki values. Evidence from SAR studies shows that fluorinated arylpiperazine moieties enhance 5-HT1A affinity .

Q. What in vitro assays are used to evaluate functional activity at serotonin receptors?

Functional activity (e.g., agonism/antagonism) is assessed using cAMP accumulation assays (for 5-HT1A/Gαi-coupled receptors) or calcium flux assays (for 5-HT7/Gαs-coupled receptors). For example, AZ-861 demonstrated stronger 5-HT1A agonism in cAMP inhibition compared to AZ-853, attributed to its trifluoromethylphenyl substituent .

Advanced Research Questions

Q. How do structural modifications at the N8 and C3 positions influence selectivity between 5-HT1A agonism and phosphodiesterase (PDE) inhibition?

SAR studies reveal that elongation of the piperazinylalkyl chain (e.g., pentyl vs. butyl) increases 5-HT1A/5-HT7 affinity but reduces PDE4B/PDE10A inhibition. The trifluoromethyl group at the phenyl ring (e.g., in AZ-861) enhances 5-HT1A potency, while electron-withdrawing groups reduce off-target PDE activity .

Q. What experimental approaches resolve contradictions between high in vitro receptor affinity and variable in vivo efficacy in rodent models?

Discrepancies often arise from pharmacokinetic factors. For instance, AZ-853 showed superior brain penetration in mice compared to AZ-861 despite lower in vitro potency, explaining its stronger antidepressant-like effects in forced swim tests (FST). Methods include:

  • Lipophilicity assessment : Micellar electrokinetic chromatography (MEKC) to predict blood-brain barrier permeability.
  • Metabolic stability assays : Human/mouse liver microsomes to identify degradation pathways .

Q. How can metabolic stability be optimized without compromising target engagement?

Strategies include:

  • Introducing metabolically stable groups : Replacing labile esters with ethers (e.g., methoxyethyl vs. ethyl).
  • Isosteric replacements : Substituting hydrogen with fluorine at vulnerable positions to block CYP450 oxidation.
  • Prodrug design : Masking polar groups (e.g., phosphate esters) to enhance oral bioavailability .

Q. What in silico models predict the binding mode of this compound to 5-HT1A compared to clinical agonists like buspirone?

Molecular docking and molecular dynamics simulations highlight key differences. For example, the imidazopurine-dione core forms hydrogen bonds with Ser199 and Asn386 in the 5-HT1A binding pocket, while buspirone’s azapirone scaffold interacts via hydrophobic contacts with Phe361. This explains divergent functional profiles (e.g., partial vs. full agonism) .

Data Analysis and Interpretation

Q. How should researchers statistically validate antidepressant-like effects in behavioral assays like the forced swim test (FST)?

Use two-way ANOVA with post-hoc tests (e.g., Tukey’s) to compare immobility time between treatment groups and controls. Include dose-response curves and receptor antagonism studies (e.g., pre-treatment with WAY-100635 to confirm 5-HT1A mediation). Data from repeated administration experiments (e.g., 14-day studies) should account for adaptive changes in receptor density .

Q. What criteria distinguish target-mediated efficacy from off-target effects in vivo?

  • Selective receptor blockade : Co-administration with 5-HT1A antagonists (e.g., WAY-100635) to abrogate FST effects.
  • Broad pharmacological profiling : Assess affinity for α1-adrenergic, H1, and muscarinic receptors to exclude sedation or cardiovascular artifacts .

Comparative Studies

Q. How do pharmacokinetic properties of this compound compare to other imidazopurine-dione derivatives with similar structural motifs?

Derivatives with shorter alkyl chains (e.g., butyl vs. pentyl) exhibit lower logP values (~2.5 vs. ~3.1), reducing plasma protein binding and improving free fraction availability. For example, AZ-853 (logP 2.8) showed a brain-to-plasma ratio of 1.2, whereas AZ-861 (logP 3.4) had a ratio of 0.6 due to increased protein binding .

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